Regiochemistry: Meta-Tolyl vs. Para Substitution
2-Chloro-2-(m-tolyl)acetamide is the specific meta-substituted regioisomer of the chloro-N-tolylacetamide family. This distinguishes it from the more commonly synthesized and studied para-substituted analog, 2-chloro-N-p-tolylacetamide [1]. The substitution pattern alters the electron density distribution on the aromatic ring and the steric environment around the amide nitrogen, which can influence both its reactivity as an electrophile in nucleophilic substitution reactions and its potential binding interactions with biological targets [2]. While direct quantitative reactivity comparisons between meta and para isomers in identical conditions are not identified in the public domain for this specific derivative, the procurement of the pure meta-isomer ensures researchers are working with the exact building block required for patents and SAR studies exploring the effects of methyl group positioning .
| Evidence Dimension | Chemical Structure / Regiochemistry |
|---|---|
| Target Compound Data | Meta-tolyl (methyl group at position 3) substitution on the aromatic ring attached to the α-chloroacetamide moiety; CAS No. 1247486-46-9 |
| Comparator Or Baseline | Common analog: 2-Chloro-N-p-tolylacetamide (methyl group at position 4); CAS No. 1669-03-0 |
| Quantified Difference | Regioisomeric difference: meta-substitution vs. para-substitution. This directly impacts molecular properties and reactivity, although specific quantitative reaction rate or yield comparisons are not available from open sources. |
| Conditions | Standard chemical structure characterization. |
Why This Matters
For applications in drug discovery SAR or synthesis of specific patented heterocycles, the procurement of the exact regioisomer is non-negotiable for achieving the intended molecular architecture and biological or material properties.
- [1] Shaaban HG. Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science. 2017;27(4). View Source
- [2] Bobonazarova S, Burieva D, Abdushukurov A. Study of the biological activity of 2-chloro-N-tolylacetamide and N-(tolyl)-α-picolinamides obtained by N-acylate of toluidine isomers with chloroacetyl chloride and picoline acid in the PASS online program. Universum: Chemistry and Biology. 2022. View Source
